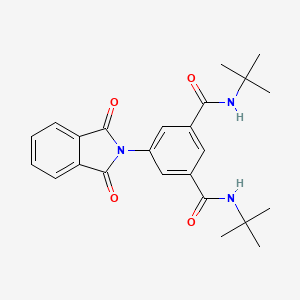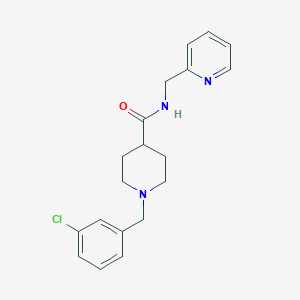
1-(3-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(3-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide, also known as JNJ-193, is a compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of piperidinecarboxamide derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
1-(3-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is involved in various physiological processes such as learning, memory, and attention. This compound enhances the activity of the α7 nAChR by binding to a site on the receptor that is distinct from the binding site of the endogenous ligand acetylcholine.
Biochemical and physiological effects:
This compound has been shown to enhance the activity of the α7 nAChR in various in vitro and in vivo studies. This enhancement of receptor activity has been associated with improved cognitive function, reduced inflammation, and analgesic effects. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has limitations as well. It is a relatively new compound, and its safety and efficacy in humans are yet to be established. It also has a limited solubility in water, which can make it challenging to work with in some experiments.
Orientations Futures
There are several future directions for the study of 1-(3-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide. One direction is to further investigate its potential therapeutic properties for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study its potential as an analgesic and anti-inflammatory agent. Additionally, further studies are needed to establish the safety and efficacy of this compound in humans. Finally, the development of more potent and selective α7 nAChR modulators based on the structure of this compound is an exciting area of research.
Applications De Recherche Scientifique
1-(3-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic properties. It has shown promising results in preclinical studies for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-17-5-3-4-15(12-17)14-23-10-7-16(8-11-23)19(24)22-13-18-6-1-2-9-21-18/h1-6,9,12,16H,7-8,10-11,13-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROJBEOPBKAPFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3452107.png)
![N-(4-ethoxyphenyl)-4-fluoro-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3452113.png)
![ethyl 5-({[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}methyl)-2-furoate](/img/structure/B3452118.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B3452133.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3452141.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B3452142.png)
![ethyl ({4-ethyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B3452147.png)
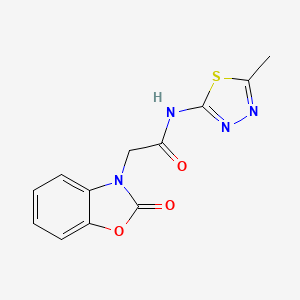
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3452163.png)
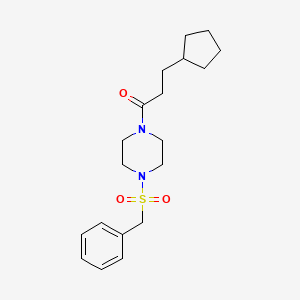

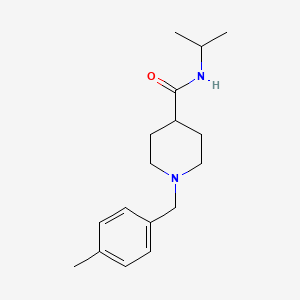
![4-{4-[(4-bromobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B3452190.png)
